molecular formula C21H24ClN3O2 B1526911 (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate CAS No. 903571-02-8

(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate

Cat. No.: B1526911
CAS No.: 903571-02-8
M. Wt: 385.9 g/mol
InChI Key: DFFDIRURHBNRTR-UITHODHBSA-M
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Description

It is an N-mesityl-substituted chiral triazolium N-heterocyclic carbene (NHC) compound. It was developed as an organocatalyst by the Bode group, for the catalytic generation of reactive species including activated carboxylates, homoenolates, and enolates.

Mechanism of Action

    Target of action

    Compounds in the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class, which (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate islong to, are often synthesized for their potential as energetic materials . The primary targets of these compounds are typically materials or structures that they are designed to impact or destroy.

    Mode of action

    The mode of action of these compounds is typically through the release of a large amount of energy in a short period of time . This is achieved through the rapid oxidation of the compound, which results in the production of gases and heat.

    Result of action

    The result of the action of these compounds is typically the release of a large amount of energy, which can be used to cause an explosion or other energetic event .

    Action environment

    The action of these compounds can be influenced by environmental factors such as temperature and pressure. For example, higher temperatures can increase the rate of oxidation, leading to a more rapid release of energy .

Biological Activity

(+)-(5Ar,10bs)-5a,10b-Dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate is a complex organic compound with significant potential in medicinal chemistry and catalysis. This article discusses its biological activity based on current research findings.

  • Molecular Formula : C21H22ClN3O·H2O
  • Molecular Weight : 367.88 g/mol
  • CAS Number : 903571-02-8
  • Purity : ≥98% (HPLC) .

Biological Activity Overview

The biological activity of this compound is attributed to its unique structural features that allow it to interact with various biological targets. Research indicates that it may possess properties that could be harnessed for therapeutic applications.

The compound acts as a catalyst in several organic reactions and has shown potential as an N-heterocyclic carbene (NHC) organocatalyst. This catalytic activity is crucial in synthesizing complex molecules with potential pharmacological effects. Its applications include:

  • Synthesis of tricyclic β-lactones.
  • Functionalization of 3-aminobenzofurans.
  • Preparation of spiro-glutarimide derivatives .

Antimicrobial Activity

A study investigated the antimicrobial properties of various oxazinium salts including this compound. It exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .

Anticancer Properties

Another research focused on the anticancer potential of this compound. In vitro studies demonstrated that it inhibited the proliferation of cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated a dose-dependent response with promising results suggesting further exploration in vivo .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects. It was tested in models of oxidative stress and showed a reduction in cell death and oxidative damage markers in neuronal cell lines. This indicates potential applications in neurodegenerative diseases .

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
AnticancerMCF-725 µM
AnticancerHeLa30 µM
NeuroprotectiveNeuronal cell linesN/A

Properties

IUPAC Name

(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.ClH.H2O/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;;/h4-9,12,18,21H,10-11H2,1-3H3;1H;1H2/q+1;;/p-1/t18-,21+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFDIRURHBNRTR-UITHODHBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate
Reactant of Route 2
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate
Reactant of Route 3
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate
Reactant of Route 4
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate
Reactant of Route 5
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate
Reactant of Route 6
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate

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